Toloxatone

Content Navigation

Common pain point: Irreversible MAO inhibitors like clorgyline permanently degrade enzyme, preventing reversible Ki determination and oxazolidinone scaffold benchmarking. Toloxatone is a reversible, competitive MAO-A inhibitor (RIMA) that solves this. • Enables accurate fluorimetric/radiometric MAO-A Ki measurement with full enzyme recovery. • Key oxazolidinone reference standard for validating green-chemistry ring-closure routes and derivatization libraries. • High DMSO solubility (>35 mg/mL) ensures HTS reproducibility. In stock for global shipment.

CAS Number

Product Name

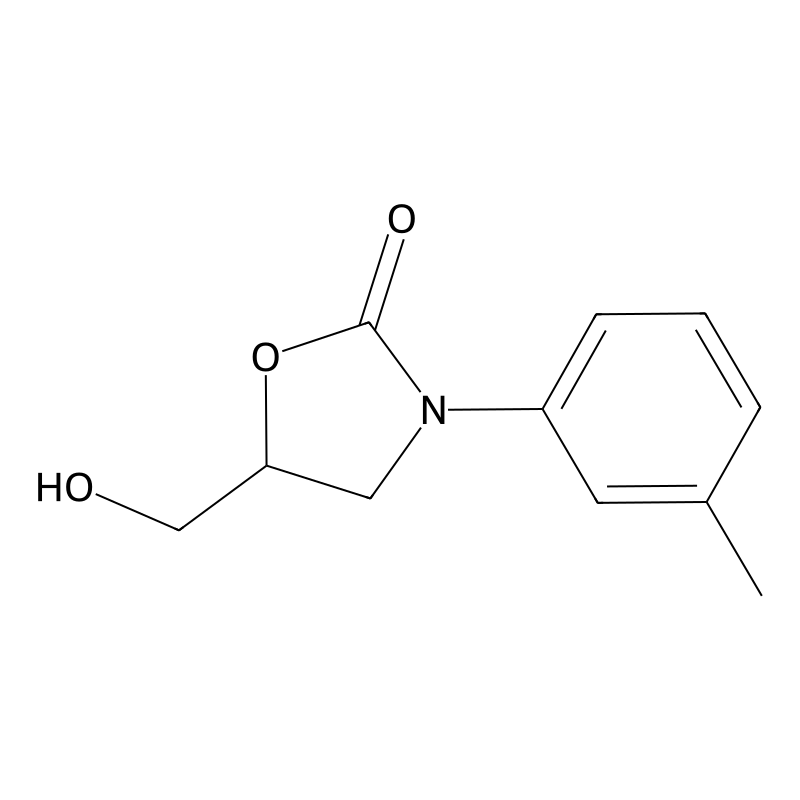

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Toloxatone is a well-characterized N-aryl-oxazolidinone derivative primarily procured as a reference standard for monoamine oxidase A (MAO-A) inhibition and as a structural benchmark in medicinal chemistry. Unlike irreversible inhibitors, it functions as a reversible inhibitor of MAO-A (RIMA), making it essential for competitive binding assays and transient neurochemical modeling. Furthermore, its core 2-oxazolidinone ring structure makes it a highly relevant synthetic precursor and validation target for the development of novel oxazolidinone-class antibacterials (such as linezolid) and CNS agents. With a stable solid form (melting point 76°C) and excellent solubility in DMSO (>35 mg/mL), it offers high reproducibility for both automated high-throughput screening and complex organic synthesis workflows [1].

Research Fit

Substituting Toloxatone with other common MAO inhibitors compromises either the chemical scaffold or the kinetic profile of an assay. Replacing it with an irreversible inhibitor like clorgyline permanently inactivates the enzyme, destroying the ability to study competitive substrate dynamics or calculate accurate reversible Ki values. Conversely, substituting it with another RIMA like moclobemide introduces a benzamide structural core, which is useless for researchers aiming to use the reference compound as a synthetic precursor or structural benchmark for oxazolidinone ring-closure methodologies (e.g., epoxide-isocyanate cycloadditions). For dual-purpose procurement—where both specific reversible MAO-A kinetics and an oxazolidinone pharmacophore are required—Toloxatone cannot be substituted [1].

Substitution Risk

MAO-A Isoform Selectivity

In competitive enzymatic assays utilizing kynuramine as a substrate, Toloxatone demonstrates strict isoform selectivity, exhibiting an IC50 of approximately 6.61–6.7 μM for MAO-A, while showing negligible inhibition of MAO-B (IC50 > 100 μM). This is in stark contrast to MAO-B selective standards like selegiline, which exhibit nanomolar affinity for MAO-B (IC50 ~20 nM) but weak MAO-A inhibition [1].

| Evidence Dimension | MAO Isoform IC50 |

| Target Compound Data | Toloxatone (MAO-A IC50 ~6.7 μM; MAO-B > 100 μM) |

| Comparator Or Baseline | Selegiline (MAO-B IC50 ~20 nM; MAO-A > 10 μM) |

| Quantified Difference | >15,000-fold selectivity divergence between the two standards |

| Conditions | In vitro fluorimetric assay using kynuramine substrate |

Ensures precise, isolated measurement of MAO-A activity in dual-isoform tissue homogenates without cross-contamination from MAO-B inhibition.

Reversible MAO-A Inhibition

Toloxatone acts as a fully reversible, competitive inhibitor of MAO-A. In comparative kinetic studies, enzyme-inhibitor mixtures subjected to dialysis show near-complete restoration of MAO-A activity when treated with Toloxatone. In contrast, treatment with the irreversible standard clorgyline (IC50 ~16 nM) results in permanent covalent modification of the flavin cofactor, yielding no activity recovery post-dialysis [1].

| Evidence Dimension | Enzyme activity restoration post-dialysis |

| Target Compound Data | Toloxatone (Near 100% activity recovery) |

| Comparator Or Baseline | Clorgyline (0% activity recovery) |

| Quantified Difference | Complete vs. zero reversibility |

| Conditions | Pre-incubation of MAO-A with inhibitor at 2x IC50, followed by dialysis |

Allows procurement teams to supply a standard that preserves expensive recombinant MAO-A enzymes for transient kinetic modeling rather than permanent consumption.

Oxazolidinone Ring Synthesis Benchmark

Toloxatone is a premier target for validating novel synthetic routes to N-aryl-oxazolidinones, such as the organocatalyzed coupling of epoxides and isocyanates or CO2 and epoxy amines. Because it contains the exact 5-(hydroxymethyl)-3-(3-methylphenyl)-2-oxazolidinone core, achieving high-yield Toloxatone synthesis (often >90% under optimized catalytic conditions) directly validates the methodology for producing related oxazolidinone antibiotics like linezolid. Benzamide-based RIMAs like moclobemide lack this heterocyclic core entirely and cannot serve as synthetic benchmarks [1].

| Evidence Dimension | Suitability for oxazolidinone ring-closure validation |

| Target Compound Data | Toloxatone (Direct N-aryl-oxazolidinone product) |

| Comparator Or Baseline | Moclobemide (Benzamide core; 0% utility for oxazolidinone synthesis) |

| Quantified Difference | Absolute structural requirement met vs. absent |

| Conditions | Epoxide-isocyanate cycloaddition or CO2-epoxy amine coupling |

Provides synthetic chemists with a commercially available, structurally exact reference standard to verify the success and yield of novel oxazolidinone manufacturing routes.

Stock Solution Stability & HTS Processability

For automated liquid handling systems, Toloxatone offers excellent processability due to its high solubility in organic solvents. It achieves a solubility of up to 35 mg/mL (~168.9 mM) in DMSO and ethanol, compared to its poor aqueous solubility of <1 mg/mL. This >35-fold differential allows for the preparation of highly concentrated, stable master stocks that can be reliably aliquoted and stored at -20°C without premature precipitation during serial dilution[1].

| Evidence Dimension | Maximum stable stock concentration |

| Target Compound Data | 35 mg/mL in DMSO (~168.9 mM) |

| Comparator Or Baseline | <1 mg/mL in Water |

| Quantified Difference | >35-fold higher solubility in DMSO |

| Conditions | Standard laboratory temperature (25°C) prior to -20°C storage |

Prevents line-clogging and dosing inaccuracies in automated high-throughput screening platforms by ensuring complete dissolution in master stocks.

Reversible MAO-A Assay Reference Standard

Because of its fully reversible and competitive inhibition profile, Toloxatone is the ideal reference standard for calibrating fluorimetric or radiometric MAO-A assays. It allows researchers to establish accurate baseline Ki values for novel drug candidates without the permanent enzyme degradation caused by irreversible standards like clorgyline [1].

Oxazolidinone Synthesis Validation

Toloxatone serves as a critical benchmark product for chemical engineers and synthetic chemists developing new green-chemistry routes (e.g., using deep eutectic solvents or organocatalysts) for oxazolidinone ring formation. Successfully synthesizing Toloxatone validates the process for manufacturing higher-value oxazolidinone antibiotics like linezolid and tedizolid [2].

Medicinal Chemistry Diversification Scaffold

The N-aryl-oxazolidinone core of Toloxatone is frequently utilized as a starting scaffold for synthesizing novel derivatives. By modifying the hydroxymethyl group or the aryl ring, medicinal chemists can rapidly generate libraries of compounds to screen for dual MAO inhibition or novel antibacterial properties, leveraging its well-documented baseline pharmacokinetics [3].

Application Fit Matrix

References

- [1] ScienceOpen. 'Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms'. 2025.

- [2] RSC Advances. 'Organocatalyzed aza-Payne-type rearrangement of epoxy amines and carbon dioxide for efficient construction of oxazolidinones'. 2025.

- [3] Arkivoc. 'Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions'.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

N06 - Psychoanaleptics

N06A - Antidepressants

N06AG - Monoamine oxidase a inhibitors

N06AG03 - Toloxatone

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Amine oxidases [EC:1.4.3.-]

MAOA [HSA:4128] [KO:K00274]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

High hepatic excretion rate

Wikipedia

Biological Half Life

2: Baek SC, Park MH, Ryu HW, Lee JP, Kang MG, Park D, Park CM, Oh SR, Kim H. Rhamnocitrin isolated from Prunus padus var. seoulensis: A potent and selective reversible inhibitor of human monoamine oxidase A. Bioorg Chem. 2019 Mar;83:317-325. doi: 10.1016/j.bioorg.2018.10.051. Epub 2018 Oct 28. PubMed PMID: 30396116.

3: Baek SC, Ryu HW, Kang MG, Lee H, Park D, Cho ML, Oh SR, Kim H. Selective inhibition of monoamine oxidase A by chelerythrine, an isoquinoline alkaloid. Bioorg Med Chem Lett. 2018 Aug 1;28(14):2403-2407. doi: 10.1016/j.bmcl.2018.06.023. Epub 2018 Jun 18. PubMed PMID: 29925480.

4: Skibiński R, Trawiński J, Komsta Ł, Murzec D. Characterization of forced degradation products of toloxatone by LC-ESI-MS/MS. Saudi Pharm J. 2018 May;26(4):467-480. doi: 10.1016/j.jsps.2018.02.012. Epub 2018 Feb 6. PubMed PMID: 29844717; PubMed Central PMCID: PMC5961754.

5: Erol Gunal S, Teke Tuncel S, Gokhan Kelekci N, Ucar G, Yuce Dursun B, Sag Erdem S, Dogan I. Asymmetric synthesis, molecular modeling and biological evaluation of 5-methyl-3-aryloxazolidine-2,4-dione enantiomers as monoamine oxidase (MAO) inhibitors. Bioorg Chem. 2018 Apr;77:608-618. doi: 10.1016/j.bioorg.2018.02.003. Epub 2018 Feb 10. PubMed PMID: 29501028.

6: Baek SC, Lee HW, Ryu HW, Kang MG, Park D, Kim SH, Cho ML, Oh SR, Kim H. Selective inhibition of monoamine oxidase A by hispidol. Bioorg Med Chem Lett. 2018 Feb 15;28(4):584-588. doi: 10.1016/j.bmcl.2018.01.049. Epub 2018 Jan 31. PubMed PMID: 29395970.

7: Gawlik M, Trawiński J, Skibiński R. Imitation of phase I metabolism reactions of MAO-A inhibitors by titanium dioxide photocatalysis. Eur J Pharm Sci. 2018 Mar 1;114:391-400. doi: 10.1016/j.ejps.2018.01.013. Epub 2018 Jan 8. PubMed PMID: 29320717.

8: Lee HW, Ryu HW, Kang MG, Park D, Lee H, Shin HM, Oh SR, Kim H. Potent inhibition of monoamine oxidase A by decursin from Angelica gigas Nakai and by wogonin from Scutellaria baicalensis Georgi. Int J Biol Macromol. 2017 Apr;97:598-605. doi: 10.1016/j.ijbiomac.2017.01.080. Epub 2017 Jan 18. PubMed PMID: 28109809.

9: Ferrazzano L, Viola A, Lonati E, Bulbarelli A, Musumeci R, Cocuzza C, Lombardo M, Tolomelli A. New isoxazolidinone and 3,4-dehydro-β-proline derivatives as antibacterial agents and MAO-inhibitors: A complex balance between two activities. Eur J Med Chem. 2016 Nov 29;124:906-919. doi: 10.1016/j.ejmech.2016.09.007. Epub 2016 Sep 4. PubMed PMID: 27676470.

10: Phillips OA, D'Silva R, Bahta TO, Sharaf LH, Udo EE, Benov L, Eric Walters D. Synthesis and biological evaluation of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives. Eur J Med Chem. 2015 Dec 1;106:120-31. doi: 10.1016/j.ejmech.2015.10.025. Epub 2015 Oct 23. PubMed PMID: 26536532.

11: Pathak A, Srivastava AK, Singour PK, Gouda P. Synthetic and Natural Monoamine Oxidase Inhibitors as Potential Lead Compounds for Effective Therapeutics. Cent Nerv Syst Agents Med Chem. 2016;16(2):81-97. Review. PubMed PMID: 26104056.

12: Phillips OA, Sharaf LH, D'Silva R, Udo EE, Benov L. Evaluation of the monoamine oxidases inhibitory activity of a small series of 5-(azole)methyl oxazolidinones. Eur J Pharm Sci. 2015 Apr 25;71:56-61. doi: 10.1016/j.ejps.2015.02.006. Epub 2015 Feb 17. PubMed PMID: 25701103.

13: Herraiz T, Brandt SD. 5-(2-Aminopropyl)indole (5-IT): a psychoactive substance used for recreational purposes is an inhibitor of human monoamine oxidase (MAO). Drug Test Anal. 2014 Jul-Aug;6(7-8):607-13. doi: 10.1002/dta.1530. Epub 2013 Sep 20. PubMed PMID: 24115740.

14: Zitova A, Hynes J, Kollar J, Borisov SM, Klimant I, Papkovsky DB. Analysis of activity and inhibition of oxygen-dependent enzymes by optical respirometry on the LightCycler system. Anal Biochem. 2010 Feb 15;397(2):144-51. doi: 10.1016/j.ab.2009.10.029. Epub 2009 Oct 20. PubMed PMID: 19849999.

15: Titier K, Castaing N, Le-Déodic M, Le-Bars D, Moore N, Molimard M. Quantification of tricyclic antidepressants and monoamine oxidase inhibitors by high-performance liquid chromatography-tandem mass spectrometry in whole blood. J Anal Toxicol. 2007 May;31(4):200-7. PubMed PMID: 17555643.

16: Mai A, Artico M, Valente S, Sbardella G, Turini P, Befani O, Vedova LD, Agostinelli E. 3-(1H-pyrrol-2-yl)-2-oxazolidinones as novel monoamine oxidase type A inhibitors. Med Chem. 2005 Mar;1(2):117-24. PubMed PMID: 16787307.

17: Di Santo R, Costi R, Roux A, Artico M, Befani O, Meninno T, Agostinelli E, Palmegiani P, Turini P, Cirilli R, Ferretti R, Gallinella B, La Torre F. Design, synthesis, and biological activities of pyrrolylethanoneamine derivatives, a novel class of monoamine oxidases inhibitors. J Med Chem. 2005 Jun 30;48(13):4220-3. PubMed PMID: 15974574.

18: Duverneuil C, de la Grandmaison GL, de Mazancourt P, Alvarez JC. A high-performance liquid chromatography method with photodiode-array UV detection for therapeutic drug monitoring of the nontricyclic antidepressant drugs. Ther Drug Monit. 2003 Oct;25(5):565-73. PubMed PMID: 14508379.

19: Mallesham B, Rajesh BM, Reddy PR, Srinivas D, Trehan S. Highly efficient CuI-catalyzed coupling of aryl bromides with oxazolidinones using Buchwald's protocol: a short route to linezolid and toloxatone. Org Lett. 2003 Apr 3;5(7):963-5. PubMed PMID: 12659549.

20: Mai A, Artico M, Esposito M, Ragno R, Sbardella G, Massa S. Synthesis and biological evaluation of enantiomerically pure pyrrolyl-oxazolidinones as a new class of potent and selective monoamine oxidase type A inhibitors. Farmaco. 2003 Mar;58(3):231-41. Review. PubMed PMID: 12620419.

Explore Compound Types